2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile
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Overview
Description
2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is characterized by the presence of a fluorine atom and a pyridine in their structure . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Structural and Optical Properties
Research has demonstrated the preparation and characterization of pyridine derivatives, including similar compounds, to explore their thermal, structural, optical, and diode characteristics. These studies involve X-ray diffraction (XRD) analyses to reveal their monoclinic polycrystalline nature and optical functions calculated from transmittance and reflectance spectra. The findings suggest potential applications in electronics and photosensors due to their unique optical energy gaps and photosensitive properties (Zedan, El‐Taweel, & El‐Menyawy, 2020).
Crystal Structure Analysis
Another study focused on the crystal structure and reaction mechanism of closely related pyrazole-carbonitrile derivatives with unsaturated carbonyl compounds. These analyses contribute to a deeper understanding of the molecular structure and potential chemical reactivity of these compounds, which is crucial for designing new materials and pharmaceuticals (Chuanxiang Liu et al., 2013).
Synthesis of Trifluoromethylated Derivatives
The synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile and its reactions with bisnucleophiles was reported, highlighting its role as a versatile intermediate for generating trifluoromethylated N-heterocycles. This underscores the chemical's utility in creating compounds with potential applications in medicinal chemistry and agriculture (Manjunath Channapur et al., 2019).
Antimicrobial and DNA Interaction Studies
Investigations into the antimicrobial activities and DNA interactions of 2-Chloro-6-(trifluoromethyl)pyridine have revealed its potential in biotechnology and pharmacology. These studies employ spectroscopic techniques to elucidate the compound's ability to interact with DNA and its antimicrobial efficacy, which could inform the development of new therapeutic agents (M. Evecen et al., 2017).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there could be potential future research directions involving 2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to interact with their targets in a way that combines the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a broad impact on various biochemical pathways due to their unique physicochemical properties .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The unique physicochemical properties of tfmp derivatives suggest that they may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that TFMP derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Tfmp derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that TFMP derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2/c14-12-9(7-18)4-5-11(19-12)8-2-1-3-10(6-8)13(15,16)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTUYYTVBAZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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